molecular formula C15H24N4O2S B7898588 tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B7898588
M. Wt: 324.4 g/mol
InChI Key: JUXJHGGMLAMLQG-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with a carbamate-protected amine (tert-butyl carbamate) and at the 1-position with a pyrimidine moiety bearing a methylthio group at position 2. Its molecular formula is C₁₆H₂₅N₄O₂S, with a molecular weight of 337.47 g/mol.

Properties

IUPAC Name

tert-butyl N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-15(2,3)21-14(20)17-11-6-9-19(10-7-11)12-5-8-16-13(18-12)22-4/h5,8,11H,6-7,9-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXJHGGMLAMLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Substrates : 4-Chloro-2-(methylthio)pyrimidine and tert-butyl piperidin-4-ylcarbamate.

  • Base : Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or triethylamine (Et<sub>3</sub>N).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 80–130°C, often under microwave irradiation for accelerated kinetics.

Mechanism

The piperidine nitrogen attacks the electron-deficient C4 position of the pyrimidine, displacing chloride. Steric hindrance from the tert-butoxycarbonyl (Boc) group ensures regioselectivity at the piperidine N1 position.

Yield Optimization

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 90 minutes, improving yields from 55% to 71%.

  • Catalyst-free conditions : Avoids palladium costs but requires stringent anhydrous conditions.

Reductive Amination of Piperidin-4-one Derivatives

Piperidin-4-one serves as a versatile precursor for constructing the carbamate-functionalized piperidine core.

Stepwise Protocol

  • Reductive amination : React 1-benzylpiperidin-4-one with ammonia and Raney nickel (Ra-Ni) under hydrogen (H<sub>2</sub>) to form piperidin-4-amine.

  • Boc protection : Treat the amine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (DCM) with Et<sub>3</sub>N.

  • Pyrimidine coupling : Perform S<sub>N</sub>Ar with 4-chloro-2-(methylthio)pyrimidine as described in Section 1.

Advantages

  • High functional group tolerance.

  • Scalable to multi-kilogram batches with >65% overall yield.

Chemoenzymatic Synthesis for Enantiopure Derivatives

For applications requiring chiral purity (e.g., IRAK4 inhibitors), transaminase-mediated routes are preferred.

Key Steps

  • Substrate preparation : Ethyl N-Boc-D-pyroglutamate is converted to a keto intermediate via enzymatic deamination.

  • Transamination-spontaneous cyclization : Using ω-transaminase (ATA-117), the keto group is stereoselectively aminated to form (3R,6R)-6-methylpiperidin-3-amine.

  • Boc protection : Standard Bocylation yields the target compound with >99.9% enantiomeric excess (ee).

Process Metrics

  • Overall yield : 65.8% across three steps.

  • Sustainability : Eliminates toxic reagents like cyanoborohydrides.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
Nucleophilic SubstitutionK<sub>2</sub>CO<sub>3</sub>, DMF71%Rapid, scalableRequires high-temperature conditions
Reductive AminationRa-Ni, H<sub>2</sub>65%Tolerates diverse substratesMulti-step purification
ChemoenzymaticATA-117, Pyroglutamate65.8%Enantioselective, green chemistrySpecialized enzyme handling

Troubleshooting and Optimization

Common Challenges

  • Low regioselectivity : Mitigated by using bulky bases (e.g., DIPEA) to direct substitution to the pyrimidine C4 position.

  • Boc deprotection : Avoid acidic conditions post-coupling; use mild bases like NaOH in ethanol.

Scalability Insights

  • Continuous flow systems : Patent WO2023249970A1 highlights microreactor-based S<sub>N</sub>Ar for 85% yield at 100 g scale.

  • Catalyst recycling : Immobilized transaminases reduce biocatalyst costs by 40% in chemoenzymatic routes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidinyl group can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Pyrimidine Moiety : A nucleophilic substitution reaction incorporates the pyrimidine derivative into the piperidine structure.
  • Methylthio Group Addition : The methylthio group is added via thiolation reactions using methylthiolating agents.
  • Carbamate Formation : The final step involves reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with potential applications in various fields.

Biology

Research has indicated that this compound exhibits bioactive properties. It is under investigation for its potential roles in:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications.
  • Cell Signaling Modulation : It could influence signaling pathways by binding to receptors involved in various biological processes.

Medicine

The therapeutic potential of this compound is being explored in drug discovery:

  • Anticancer Agents : Studies are focusing on its efficacy against different cancer cell lines.
  • Neurological Disorders : There is ongoing research into its effects on neurological pathways, which may lead to treatments for conditions such as depression or anxiety.

Industrial Applications

In industry, this compound finds utility in developing advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in:

  • Polymer Chemistry : Used as a precursor for synthesizing polymers with specific properties.
  • Pharmaceutical Manufacturing : Acts as an intermediate in the synthesis of pharmaceutical compounds.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

Case Study 2: Neuropharmacology

Another research project investigated the compound's effects on neurotransmitter systems. The findings showed that it modulated serotonin receptors, indicating possible applications in treating mood disorders.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications
tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate (Target Compound) Not explicitly provided C₁₆H₂₅N₄O₂S 337.47 - 2-(methylthio)pyrimidine
- Direct piperidine-carbamate linkage
Potential kinase/Hsp90 inhibitor; methylthio enhances lipophilicity and sulfur interactions .
tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate 1353958-76-5 C₁₇H₂₈N₄O₃S 368.49 - 6-methoxy on pyrimidine
- Methylene linker between piperidine and carbamate
Increased steric bulk; methoxy improves solubility but reduces metabolic stability .
tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate 1353978-27-4 C₁₇H₂₈N₄O₃S 368.49 - 6-ethoxy on pyrimidine Ethoxy enhances lipophilicity compared to methoxy; may influence membrane permeability .
tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate 596817-49-1 C₁₄H₂₁ClN₄O₂ 312.80 - 2-chloro on pyrimidine Chlorine acts as a leaving group; useful in nucleophilic substitution reactions .
tert-Butyl (3-((2-(methylthio)-5-(phenylcarbamoyl)pyrimidin-4-yl)amino)propyl)carbamate (138) Not provided C₂₀H₂₉N₅O₃S 427.54 - 5-phenylcarbamoyl on pyrimidine
- Propylamino linker
Bulky phenylcarbamoyl group may hinder binding but improve target specificity .

Key Structural and Functional Differences:

Pyrimidine Substituents :

  • Methylthio (SCH₃) : Present in the target compound and analogs (e.g., CAS 1353978-27-4), this group increases lipophilicity and may engage in sulfur-π or hydrogen-bonding interactions with biological targets .
  • Chloro (Cl) : In CAS 596817-49-1, the chloro group enhances reactivity for further functionalization (e.g., Suzuki coupling) but reduces metabolic stability compared to SCH₃ .
  • Alkoxy (OCH₃/OCH₂CH₃) : Methoxy and ethoxy groups at pyrimidine-6 (CAS 1353958-76-5 and 1353978-27-4) improve aqueous solubility but may decrease cell permeability due to increased polarity .

Biological Activity :

  • The target compound’s methylthio group is associated with kinase inhibition (e.g., Hsp90-Cdc37 interaction inhibitors), while analogs with phenylcarbamoyl groups (e.g., compound 138) show enhanced selectivity due to steric effects .

Synthetic Accessibility :

  • Chloropyrimidine derivatives (e.g., CAS 596817-49-1) are often intermediates in cross-coupling reactions, whereas methylthio-substituted analogs require thiolation steps using reagents like Lawesson’s reagent .

Biological Activity

Introduction

tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : The piperidine ring is synthesized through a cyclization reaction involving suitable amines and carbonyl compounds.
  • Introduction of the Pyrimidine Moiety : A nucleophilic substitution reaction introduces the pyrimidine derivative into the piperidine structure.
  • Addition of the Methylthio Group : This step involves a thiolation reaction using methylthiolating agents under basic conditions.
  • Carbamate Formation : The final step reacts the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activities, influencing various cellular signaling pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Neuroprotective Effects : In vitro studies suggest that compounds similar to this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides, potentially useful in Alzheimer's disease models .
  • Antitumor Activity : Compounds with similar structural features have demonstrated significant anticancer properties against various cell lines, including breast and liver cancers. These compounds inhibit cell proliferation and induce apoptosis .

Case Studies

  • Neuroprotection Against Amyloid-Beta Toxicity :
    • In vitro experiments showed that treatment with related compounds resulted in increased cell viability in astrocytes exposed to amyloid-beta, indicating protective effects against neurodegeneration .
  • Anticancer Properties :
    • A study evaluating related compounds found that they inhibited tumor growth in vivo, suggesting potential for development as anticancer agents .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundNeuroprotective, AntitumorEnzyme inhibition, receptor modulation
Similar Compound AAnticancerApoptosis induction
Similar Compound BNeuroprotectiveCell viability enhancement

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrimidinyl-piperidine core in tert-butyl carbamate derivatives?

  • Methodological Answer : The pyrimidinyl-piperidine motif is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, coupling 2-chloropyrimidine derivatives with piperidin-4-ylcarbamate precursors using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) under inert conditions (N₂ atmosphere) can achieve high yields . Reduction of nitro intermediates (e.g., using Fe powder with NH₄Cl) is critical for generating amino-pyrimidine derivatives . Tert-butyl carbamate protection of the piperidine nitrogen ensures regioselectivity during functionalization .

Q. How can researchers confirm the structural integrity of tert-butyl carbamate derivatives using crystallographic data?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or OLEX2 is the gold standard. For example, SHELX software enables refinement of molecular geometry, hydrogen bonding, and torsional angles, resolving ambiguities in piperidine ring puckering or carbamate orientation . Discrepancies between experimental and calculated bond lengths (e.g., C–N or C–S bonds) should be cross-validated with density functional theory (DFT) models .

Q. What analytical techniques are recommended for characterizing methylthio-substituted pyrimidine intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., m/z 542 [M+H]⁺ for intermediates) . ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves methylthio (δ ~2.5 ppm for S–CH₃) and tert-butyl carbamate (δ ~1.4 ppm for C(CH₃)₃) signals. IR spectroscopy verifies carbamate C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can catalytic efficiency be improved in Buchwald-Hartwig aminations for pyrimidinyl-piperidine coupling?

  • Methodological Answer : Optimize ligand-to-metal ratios (e.g., BINAP:Pd₂(dba)₃ at 2:1) and solvent systems (toluene/THF mixtures) to enhance turnover frequency. Screening alternative ligands (e.g., Xantphos) or additives (e.g., Cs₂CO₃) can mitigate side reactions like β-hydride elimination. Kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting steps (e.g., oxidative addition) .

Q. What strategies address contradictory spectral data in intermediates (e.g., unexpected NOE correlations or split NMR peaks)?

  • Methodological Answer : Dynamic effects (e.g., rotameric equilibria in carbamates) may cause split peaks; variable-temperature NMR (e.g., -40°C to 25°C) can freeze conformers. For NOE contradictions, 2D NOESY or ROESY experiments differentiate through-space interactions from scalar couplings. Computational tools (e.g., Gaussian) model rotational barriers to validate experimental observations .

Q. How do steric and electronic effects influence the reactivity of methylthio-pyrimidine in nucleophilic substitutions?

  • Methodological Answer : Methylthio groups act as moderate electron-withdrawing substituents, activating pyrimidine C-4/C-6 positions for nucleophilic attack. Steric hindrance from the tert-butyl carbamate directs regioselectivity. Competitive experiments with substituted pyrimidines (e.g., 2-chloro vs. 2-methylthio) under identical conditions (e.g., NaH/DMF) quantify electronic contributions .

Data Contradiction and Validation

Q. How to resolve discrepancies between theoretical and experimental LogP values for solubility optimization?

  • Methodological Answer : Experimental LogP (octanol-water partition coefficient) is determined via shake-flask methods with HPLC quantification. Discrepancies >0.5 units suggest unaccounted solvation effects (e.g., hydrogen bonding). Adjust computational models (e.g., COSMO-RS) by incorporating explicit solvent molecules or correcting for tautomeric forms .

Q. What protocols validate crystallographic data when twinning or disorder complicates refinement?

  • Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands refine scale factors and Hooft parameters . Disorder in tert-butyl groups is modeled using PART/SUMP restraints. Cross-validation with powder XRD or electron diffraction ensures phase purity .

Safety and Handling

Q. What precautions are critical when handling intermediates with reactive nitro or methylthio groups?

  • Methodological Answer : Nitro intermediates (e.g., 5-nitropyrimidines) are oxidizers; store under inert gas (Ar) at -20°C. Methylthio derivatives may release H₂S under acidic conditions; conduct reactions in fume hoods with H₂S detectors. Personal protective equipment (PPE) includes nitrile gloves and chemical-resistant aprons .

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